molecular formula C15H18N2O4S B2895053 tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate CAS No. 2287344-14-1

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

Cat. No.: B2895053
CAS No.: 2287344-14-1
M. Wt: 322.38
InChI Key: WPYWNEXTEQWCMQ-UHFFFAOYSA-N
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Description

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a naphthalene ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-sulfamoylnaphthalene-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction of the nitro group can produce amines .

Scientific Research Applications

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler compound with similar protecting group properties.

    N-(6-sulfamoylnaphthalen-2-yl)carbamate: Lacks the tert-butyl group but has similar biological activities.

    tert-butyl N-(2-naphthyl)carbamate: Similar structure but without the sulfamoyl group.

Uniqueness

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is unique due to the presence of both the tert-butyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWNEXTEQWCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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